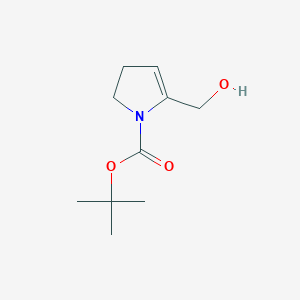
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate
描述
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate is a compound that belongs to the class of N-protected pyrroles. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate typically involves the protection of the amino group of 2-hydroxymethyl-4,5-dihydropyrrole with the tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and can be scaled up for large-scale production.
化学反应分析
Types of Reactions
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, and reduction to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol.
Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Major Products Formed
Deprotection: 2-hydroxymethyl-4,5-dihydropyrrole.
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding alcohol.
科学研究应用
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptidomimetics and other bioactive compounds.
Materials Science: Utilized in the preparation of functionalized materials with specific properties.
作用机制
The mechanism by which tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate exerts its effects is primarily through its role as a protecting group. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. The deprotection step involves the cleavage of the Boc group, typically through acid-catalyzed hydrolysis, to reveal the free amine .
相似化合物的比较
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate can be compared with other N-protected pyrroles and similar compounds:
N-(tert-butoxycarbonyl)-pyrrole: Similar in structure but lacks the hydroxymethyl group.
N-(tert-butoxycarbonyl)-indole: Another N-protected heterocycle with different electronic properties.
N-(tert-butoxycarbonyl)-2-hydroxymethyl-pyridine: Similar in structure but with a pyridine ring instead of a pyrrole ring.
These comparisons highlight the unique properties of this compound, particularly its hydroxymethyl group, which can undergo further functionalization.
属性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h5,12H,4,6-7H2,1-3H3 |
InChI 键 |
MBYYHZUQGMDOSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC=C1CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














